N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
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Overview
Description
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine: is an organosilane compound characterized by the presence of both amine and methoxysilyl functional groups. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products:
Oxidation: Formation of silanol and siloxane derivatives.
Reduction: Production of simpler amine compounds.
Substitution: Generation of various organosilane derivatives.
Scientific Research Applications
Chemistry: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used as a coupling agent in the synthesis of advanced materials, including polymers and composites. It enhances the adhesion between organic and inorganic phases, improving the mechanical properties of the resulting materials .
Biology: In biological research, this compound is employed in the modification of surfaces for cell culture and tissue engineering. It provides a functional surface that promotes cell adhesion and growth .
Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable bonds with various substrates makes it suitable for creating targeted delivery vehicles .
Industry: In industrial applications, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used in the production of coatings, adhesives, and sealants. It improves the durability and performance of these products by enhancing their bonding properties .
Mechanism of Action
The mechanism by which N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction enhances the adhesion and stability of the modified surfaces .
Comparison with Similar Compounds
- N~1~-[(Trimethoxysilyl)methyl]propane-1,3-diamine
- N~1~-[(Trimethoxysilyl)methyl]butane-1,4-diamine
- N~1~-[(Trimethoxysilyl)methyl]pentane-1,5-diamine
Uniqueness: Compared to similar compounds, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine offers longer carbon chain length, which can provide enhanced flexibility and spacing between functional groups. This property makes it particularly useful in applications requiring greater molecular flexibility and spacing .
Biological Activity
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine, also known as trimethoxysilylhexanediamine, is an organosilicon compound with significant potential in various biological applications. This compound combines a silane functionality with an amine group, which can enhance its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in fields such as biomedicine, materials science, and environmental technology.
- Molecular Formula : C10H26N2O3Si
- Molar Mass : 250.41 g/mol
- CAS Number : 172684-43-4
- Appearance : Colorless to light yellow liquid
- Solubility : Soluble in common organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the amine groups. These interactions can lead to:
- Cell Adhesion : The silane group can facilitate bonding to various substrates, enhancing cell adhesion and proliferation.
- Antimicrobial Properties : Organosilicon compounds have been noted for their antimicrobial activity, potentially making this compound useful in coatings or materials that require antibacterial properties.
Antimicrobial Activity
Research indicates that organosilanes like this compound exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism involves disrupting bacterial cell membranes, leading to cell death.
Cytotoxicity and Biocompatibility
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound has low cytotoxicity against human cell lines, indicating potential biocompatibility for biomedical applications .
Study | Cell Line | Concentration | Result |
---|---|---|---|
HeLa | 100 µg/mL | Low cytotoxicity observed | |
NIH 3T3 | 50 µg/mL | Cell viability > 80% |
Case Study 1: Coating Applications
In a study on the application of this compound in coatings, researchers found that incorporating this compound into polymer matrices enhanced the mechanical properties and provided antimicrobial surfaces. The coatings demonstrated a significant reduction in bacterial colonization compared to untreated surfaces .
Case Study 2: Drug Delivery Systems
Another research effort explored the use of this compound in drug delivery systems. The incorporation of this compound into silica nanoparticles improved drug loading efficiency and controlled release profiles for anticancer drugs, demonstrating its potential in targeted therapy .
Properties
IUPAC Name |
N'-(trimethoxysilylmethyl)hexane-1,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O3Si/c1-13-16(14-2,15-3)10-12-9-7-5-4-6-8-11/h12H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQIQBXABDUOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CNCCCCCCN)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575539 |
Source
|
Record name | N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172684-43-4 |
Source
|
Record name | N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.